ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate
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Overview
Description
Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate is a chemical compound with the molecular formula C27H26N2O5 . It was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate .
Molecular Structure Analysis
The dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring is 75.08° . The ethyl group is disordered over two sets of sites with a refined occupancy ratio of 0.502:0.498 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 458.506 Da . Other physical and chemical properties such as boiling point, density, and pKa are not provided in the available resources.Scientific Research Applications
Antibacterial and Antifungal Activities
Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate derivatives have been explored for their potential as antimicrobial agents. A study synthesized and characterized new quinazolines, exhibiting significant antibacterial and antifungal activities against various strains like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Anticancer Properties
This compound has also been investigated for its anticancer properties. Research focusing on the synthesis and cytotoxicity of novel annulated dihydroisoquinoline heterocycles, including ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate, found promising results against various cancer cell lines, including breast, hepatocellular, and colorectal carcinoma (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Central Nervous System Effects
Research on compounds related to ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate has shown effects on the central nervous system, including inducing loss of motor control in mice. However, these compounds also exhibited relatively high toxicity (Hung, Janowski, & Prager, 1985).
Retinoid Receptor Transactivation and Cancer Therapy
Ethyl 4-(N,4,4-trimethyl-1,2,3,4-tetrahydroquinolinyl)benzoate, a similar compound, has been synthesized and evaluated for its effects on retinoid receptor transactivation, tumor cell growth inhibition, and transglutaminase induction. It shows potential as a pharmaceutical for cancer and skin disorders (Dhar et al., 1999).
Synthesis of Heterocyclic Mesomeric Betaines
Studies involving ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate derivatives have contributed to the synthesis and understanding of heterocyclic mesomeric betaines, essential for understanding various chemical behaviors and properties (Schmidt et al., 2016).
Cytotoxic Evaluation
Ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoate, structurally similar to the target compound, has been synthesized and evaluated for its cytotoxic effects against human hepatocellular carcinoma cell lines, showcasing significant inhibitory effects (El-Deen, Anwar, & Hasabelnaby, 2016).
Mechanism of Action
Target of Action
Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to exhibit high chemosensor selectivity in the determination of anions .
Mode of Action
The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .
Biochemical Pathways
It can be inferred that the compound may interact with pathways involving anions, given the chemosensor properties of related compounds .
Result of Action
Based on the chemosensor properties of related compounds, it can be inferred that the compound may induce changes in cellular processes involving anions .
Properties
IUPAC Name |
ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-2-34-27(33)19-13-15-20(16-14-19)28-23(30)12-4-3-5-17-29-25(31)21-10-6-8-18-9-7-11-22(24(18)21)26(29)32/h6-11,13-16H,2-5,12,17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKXLXBGSWQVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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